molecular formula C14H11ClN4OS B12055911 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-16-9

3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12055911
CAS No.: 478254-16-9
M. Wt: 318.8 g/mol
InChI Key: VLXWCASCVKMQMO-LZYBPNLTSA-N
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Description

3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylfuran moiety, and a triazole ring

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using chlorophenyl halides under basic conditions.

    Attachment of the methylfuran moiety: This is typically done through a condensation reaction with 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, but with different substituents.

    Itraconazole: Another antifungal agent with a triazole ring, used for treating systemic fungal infections.

    Voriconazole: A triazole derivative with broad-spectrum antifungal activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

478254-16-9

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4OS/c1-9-6-7-10(20-9)8-16-19-13(17-18-14(19)21)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,21)/b16-8+

InChI Key

VLXWCASCVKMQMO-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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